3,5,6-Trichloroquinoline-8-carboxylic Acid

Description

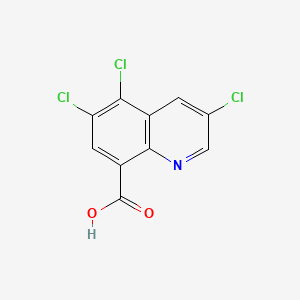

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)7(12)2-6(10(15)16)9(5)14-3-4/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQKAMHFFQHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(C=C2C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Emergence of 3,5,6-Trichloroquinoline-8-carboxylic Acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,5,6-Trichloroquinoline-8-carboxylic Acid

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure is a privileged scaffold, enabling precise spatial orientation of functional groups to interact with biological targets. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-malarial properties.[1][2] The functionalization of the quinoline core is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of three electron-withdrawing chlorine atoms and a carboxylic acid group onto the quinoline core suggests a molecule with unique electronic and steric properties, meriting a thorough investigation for its potential as a lead compound in drug development programs.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive framework for the characterization of this molecule. This document will serve as a technical guide for researchers, outlining the critical physicochemical properties that must be assessed and providing field-proven, step-by-step protocols for their experimental determination. Understanding these properties is paramount, as they govern a compound's journey from a laboratory curiosity to a potential therapeutic reality.

Core Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its basic structural and physical attributes. These parameters are the initial inputs for computational models and the baseline for all subsequent experimental work.

Molecular Structure:

Figure 1: Chemical Structure of this compound

Identity and Calculated Properties:

| Property | Value | Source/Method |

| CAS Number | 1391053-30-7 | Chemical Registry |

| Molecular Formula | C₁₀H₄Cl₃NO₂ | Elemental Composition |

| Molecular Weight | 276.50 g/mol | Calculated |

| Appearance | White to Pale Yellow Solid | Vendor Data[3] |

| Predicted LogP | Varies | Computational (e.g., ALOGPS, ChemDraw) |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | Computational |

Solubility Assessment: A Critical Determinant of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties, directly influencing a drug's absorption and bioavailability.[4] Poor solubility is a primary reason for the failure of promising drug candidates.[5][6] Therefore, a multi-faceted approach to solubility testing is essential. Preliminary data indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Acetone, particularly with heating and sonication.[3] A complete profile requires quantitative assessment in pharmaceutically relevant media.

We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly flag potential issues.[4]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution with an excess of solid. This is a more accurate, albeit lower-throughput, measurement crucial for later-stage development.[4][6]

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

The causality behind this protocol is speed and early-stage relevance. It mimics the scenario where a DMSO stock solution is diluted into an aqueous assay buffer, providing a rapid assessment of the concentration at which the compound may crash out.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well DMSO plate, perform a 2-fold serial dilution of the stock solution to create a range of concentrations.

-

Aqueous Plate Preparation: Fill a corresponding 96-well clear-bottom plate with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Compound Addition: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to the aqueous plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Equilibration: Shake the aqueous plate at room temperature for 1.5 to 2 hours, protected from light.

-

Analysis: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).

-

Data Interpretation: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard, designed to achieve a true equilibrium between the dissolved and solid states of the compound, providing an intrinsic solubility value.[7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4) to simulate different physiological environments.

-

Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot from the supernatant, ensuring no solid material is transferred. Dilute the aliquot in a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Quantification: Calculate the concentration against a standard curve prepared from the same compound.

Workflow Visualization: Solubility Assessment

A logical flow is critical for efficient compound characterization.

Caption: Workflow for kinetic and thermodynamic solubility determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the carboxylic acid group is the primary acidic center, while the quinoline nitrogen is a basic center. The pKa dictates the charge state of the molecule in different body compartments (e.g., stomach, intestine, blood), which profoundly affects its absorption, distribution, and target engagement. An accurate pKa is essential for interpreting solubility data and predicting in vivo performance.[6]

Experimental Protocol: pKa Determination (Potentiometric Titration)

This technique is chosen for its reliability and direct measurement of protonation/deprotonation events. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[8]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., 25°C) equipped with a calibrated pH electrode and a precision micro-burette.

-

Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups. This allows for the determination of the basic pKa of the quinoline nitrogen.

-

Basic Titration: Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to calculate the pKa from the first derivative of the curve, which precisely identifies the inflection points.

Caption: Principle of pKa determination via potentiometric titration.

Structural Confirmation and Purity: Spectroscopic Analysis

Spectroscopic techniques provide an unambiguous fingerprint of a molecule, confirming its identity and providing insights into its purity. For a novel or newly synthesized batch of this compound, a full suite of spectroscopic analyses is mandatory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (7-9 ppm) for the two remaining protons on the quinoline core. The carboxylic acid proton (–COOH) will appear as a highly deshielded, often broad, singlet far downfield (typically 10-13 ppm).[9][10]

-

¹³C NMR: The spectrum will show distinct signals for the 10 carbons. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.[10] The carbons bonded to chlorine will be influenced by its electronegativity, and their shifts can be predicted using computational methods.

-

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[10]

-

A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[9]

-

Absorptions in the 1600-1450 cm⁻¹ region will be present due to the aromatic C=C bond stretching of the quinoline ring.

-

C-Cl bond stretches typically appear in the 800-600 cm⁻¹ region.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

This analysis is crucial for confirming the molecular formula. The instrument should be capable of detecting the exact mass of the molecular ion [M+H]⁺ or [M-H]⁻, which should match the calculated theoretical mass of C₁₀H₄Cl₃NO₂. The characteristic isotopic pattern of the three chlorine atoms will be a key diagnostic feature.

-

Chemical Stability: Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a regulatory requirement and essential for determining its shelf-life and potential degradation pathways. Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Workflow

Methodology:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent system.

-

Stress Conditions: Expose the solutions to a panel of stress conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Solution and solid sample at 60°C for 48 hours.

-

Photostability: Expose solution and solid sample to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method. The method must be able to resolve the parent compound from all degradation products.

-

Peak Identification: Use LC-MS to obtain the mass of the degradation products, providing clues to their structure and the mechanism of degradation.

Caption: Workflow for forced degradation stability testing.

Conclusion

The comprehensive physicochemical characterization of this compound is a non-negotiable first step in evaluating its potential as a drug candidate. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data required by researchers, medicinal chemists, and drug development professionals. By systematically determining its solubility, pKa, stability, and structural integrity, the scientific community can make informed decisions about the future trajectory of this promising, highly functionalized quinoline derivative. This rigorous, data-driven approach ensures that resources are invested wisely, maximizing the potential for discovering the next generation of impactful therapeutics.

References

- Pharma.Tips. (2025).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- BenchChem. (2025). Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120.

- Patel, R., et al. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.

- Babu, A., et al. (n.d.).

- ChemicalBook. (n.d.). This compound | 1391053-30-7.

- ChemicalBook. (2023). This compound (CAS 1391053-30-7).

- U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution.

- Jiménez-Lozano, E., et al. (2002). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector.

- Phatak, A. A. (2013).

- Van der Veken, P. (2013).

- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Al-As'ad, R. M., et al. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1391053-30-7 [amp.chemicalbook.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 6. pharmatutor.org [pharmatutor.org]

- 7. fda.gov [fda.gov]

- 8. pure.tue.nl [pure.tue.nl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3,5,6-Trichloroquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3,5,6-trichloroquinoline-8-carboxylic acid, a halogenated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document provides a detailed overview of the compound's identifiers, physicochemical properties, and key safety information, compiled to support research and development endeavors. While specific synthetic protocols and detailed spectroscopic characterizations for this particular trichloro-substituted analog are not widely available in public literature, this guide establishes a foundational understanding based on available data and knowledge of related quinoline carboxylic acids.

Compound Identification and Core Data

This compound is a distinct chemical entity with the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 1391053-30-7 | BLD Pharm[1], ChemicalBook[2] |

| Molecular Formula | C₁₀H₄Cl₃NO₂ | BLD Pharm[1] |

| Molecular Weight | 276.50 g/mol | BLD Pharm[1] |

| Canonical SMILES | C1=C(C(=C2C(=C1C(=O)O)N=CC(=C2)Cl)Cl)Cl | |

| Physical Form | White to Pale Yellow Solid |

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.

| Property | Value | Source |

| Melting Point | 232-234 °C | |

| Solubility | Slightly soluble in Acetone and DMSO (with heating and sonication) | |

| Appearance | White to Pale Yellow Solid |

The multiple chlorine substituents on the quinoline ring are expected to significantly influence its electronic properties and solubility compared to the parent quinoline-8-carboxylic acid. The electron-withdrawing nature of the chlorine atoms likely increases the acidity of the carboxylic acid group.

Synthesis of Quinolines: A General Overview

A common and versatile method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction , a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[3] The general workflow of this reaction is depicted below.

Caption: Generalized workflow of the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.

For the synthesis of 8-carboxylic acid derivatives, modifications of reactions like the Combes quinoline synthesis or the Gould-Jacobs reaction starting from appropriately substituted anilines and dicarbonyl compounds might be explored. A patent describing the preparation of 7-chloro-8-quinoline carboxylic acid highlights the oxidation of the corresponding 7-chloro-8-methylquinoline.[4] A similar strategy, starting with a suitably chlorinated 8-methylquinoline, could potentially yield the target compound.

Spectroscopic Characterization of Quinolines

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of related quinoline carboxylic acids.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent features: a very broad O-H stretching band and a sharp C=O stretching band.[5][6]

-

O-H Stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹. The exact position will depend on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower wavenumber.[5]

-

C-Cl Stretches: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a quinoline derivative will show signals in the aromatic region (typically 7.0-9.0 ppm). The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield, often between 10 and 13 ppm.[7] The specific coupling patterns of the aromatic protons would be complex due to the substitution pattern.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline ring carbons and the carboxyl carbon. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 160-180 ppm.[7]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern due to the presence of three chlorine atoms. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[8][9]

Potential Applications and Research Directions

While specific applications for this compound are not yet documented, the broader class of quinoline carboxylic acids has shown significant potential in various fields:

-

Antimicrobial Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal activities.[10][11]

-

Anticancer and Anti-inflammatory Agents: Certain quinoline carboxylic acids have demonstrated antiproliferative effects on cancer cell lines and possess anti-inflammatory properties.[2][12]

-

Herbicides: Some polychlorinated quinoline carboxylic acids, such as quinclorac (3,7-dichloroquinoline-8-carboxylic acid), are used as herbicides.[13][14]

-

Inhibitors of Dihydroorotate Dehydrogenase (DHODH): Quinoline carboxylic acids have been investigated as inhibitors of this enzyme, which is a target for anticancer and anti-inflammatory drugs.

The unique substitution pattern of this compound makes it an interesting candidate for screening in these and other biological assays. Its potential as a building block for more complex molecules in drug discovery and materials science also warrants investigation.

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust.[15]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15]

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Get medical attention if irritation develops and persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[17]

Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[15]

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. This guide has consolidated the available information on its identification, properties, and safe handling. While a detailed experimental history for this specific compound is sparse in the public domain, the foundational knowledge of quinoline chemistry provides a strong basis for future research. It is hoped that this technical guide will serve as a valuable starting point for scientists and researchers interested in the synthesis, characterization, and application of this and related polychlorinated quinoline derivatives.

References

-

PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN102942524A - Preparation method of quinoline derivative.

-

PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20140323302A1 - Process for the preparation of a quinoline carboxylic acid.

-

ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

-

Illinois State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.

-

ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Patsnap. (n.d.). The preparation method of 7-chloro-8-quinoline carboxylic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

- Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.

-

National Center for Biotechnology Information. (n.d.). LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.

Sources

- 1. 1391053-30-7|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102942524A - Preparation method of quinoline derivative - Google Patents [patents.google.com]

- 14. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid: A Hypothetical Case Study for Drug Discovery

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 3,5,6-Trichloroquinoline-8-carboxylic Acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, explaining the rationale behind experimental choices and highlighting the interconnectedness of each step in the journey from a synthesized compound to a fully elucidated crystal structure. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this guide will serve as a robust framework for its analysis, drawing upon established principles and data from closely related structures.

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of chloro and carboxylic acid functional groups on the quinoline ring, as seen in this compound, can significantly influence its physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profiles.

A precise understanding of the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is fundamental to rational drug design.[3][4] It allows for the detailed analysis of intermolecular interactions, which are crucial for understanding how a molecule packs in the solid state and how it might interact with a biological target. This guide will, therefore, use this compound as a case study to illustrate the critical workflow of crystal structure analysis.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound. While various synthetic routes to substituted quinoline-8-carboxylic acids exist, a common approach involves multi-step synthesis starting from simpler precursors.[5][6]

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the Gould-Jacobs reaction to construct the quinoline ring system, followed by selective chlorination and functional group manipulations to arrive at the desired 3,5,6-trichloro substitution pattern with a carboxylic acid at the 8-position.[7]

Caption: A generalized workflow for the synthesis and purification of the target compound.

Expertise in Action: The Criticality of Purity

The purity of the compound is paramount for successful crystallization.[8] Impurities can inhibit crystal growth, lead to the formation of poorly ordered crystals, or even co-crystallize, leading to an incorrect structural assignment. Therefore, rigorous purification, often involving multiple recrystallizations or column chromatography, is a non-negotiable step. The final purity should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the process.[3][9] The choice of crystallization method and solvent is highly empirical and depends on the compound's solubility profile.

Methodologies for Crystal Growth:

-

Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[8][10] The key is to allow the concentration to increase gradually, promoting the formation of a few large, well-ordered crystals rather than many small ones.

-

Solvent Diffusion (Layering): This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top.[3][9] Slow diffusion of the poor solvent into the good solvent reduces the overall solubility, inducing crystallization at the interface.

-

Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in an open vial inside a larger sealed container that contains a more volatile "anti-solvent." The vapor from the anti-solvent slowly diffuses into the solution, decreasing the compound's solubility and promoting crystal growth.

Caption: Decision workflow for growing single crystals suitable for X-ray diffraction.

Solvent Selection: A Matter of Balance

The ideal solvent is one in which the compound is moderately soluble.[8] If the solubility is too high, it becomes difficult to achieve the supersaturation required for crystallization. If it's too low, the compound may precipitate as an amorphous powder. A systematic screening of various solvents with different polarities is often necessary.

| Solvent Type | Examples | Rationale for Use |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding, may be suitable for dissolving the carboxylic acid group. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Can dissolve polar compounds without hydrogen bond donation. |

| Nonpolar | Hexane, Toluene | Used as anti-solvents in diffusion methods to decrease solubility. |

| Chlorinated | Dichloromethane, Chloroform | Often good solvents for aromatic and halogenated compounds. |

X-ray Diffraction Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense beam of X-rays. The diffraction pattern, a unique fingerprint of the crystal's internal structure, is then collected.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A single, well-formed crystal (typically >0.1 mm in all dimensions) with no visible cracks or defects is selected under a microscope.[4] It is mounted on a cryoloop with a small amount of cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of all the atoms in the unit cell.

The Phasing Problem and its Solution:

The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, their phases cannot. Direct methods or Patterson methods are commonly used to overcome this and generate an initial model of the electron density.

Refinement and Validation:

The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor, and by checking for any chemically unreasonable features.

Analysis of the Crystal Structure of this compound: A Predictive View

Based on the known structures of similar quinoline derivatives, we can anticipate several key features in the crystal structure of this compound.[11]

Expected Intramolecular Features:

-

Planarity: The quinoline ring system is expected to be essentially planar.

-

Conformation of the Carboxylic Acid: The orientation of the carboxylic acid group relative to the quinoline ring will be a key feature, likely influenced by intramolecular hydrogen bonding or steric effects from the adjacent chloro substituent.

Anticipated Intermolecular Interactions:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. We can expect to see hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chains.

-

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can play a significant role in crystal packing.

-

π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[11]

Data Presentation: Hypothetical Crystallographic Data

| Parameter | Expected Value/Range |

| Chemical Formula | C10H4Cl3NO2 |

| Molecular Weight | 276.50 g/mol [12] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P-1 (common for organic molecules) |

| Key Bond Lengths | C-Cl (~1.74 Å), C=O (~1.21 Å), C-O (~1.31 Å) |

| Key Bond Angles | Angles within the aromatic rings (~120°) |

| Hydrogen Bond Geometry | O-H···O distance of ~2.6-2.8 Å |

Conclusion: From Structure to Function

The detailed structural information obtained from this analysis would be invaluable for drug development. It would provide a basis for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure relates to biological activity.

-

Computational Modeling: Providing an accurate starting point for docking studies and other computational predictions of ligand-receptor interactions.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have different physical properties and bioavailability.

References

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]

-

Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem. Available at: [Link]

-

Quinoline-4-carboxylic acid | Solubility of Things. Available at: [Link]

-

How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]

-

Video: Growing Crystals for X-ray Diffraction Analysis - JoVE. Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem. Available at: [Link]

-

4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem. Available at: [Link]

-

Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC - PubMed Central. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

-

Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - ResearchGate. Available at: [Link]

-

General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1391053-30-7|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 3,5,6-Trichloroquinoline-8-carboxylic Acid

This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5,6-trichloroquinoline-8-carboxylic acid, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous quinoline structures and foundational spectroscopic theory, offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Overview

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The molecule is substituted with three chlorine atoms at positions 3, 5, and 6, and a carboxylic acid group at position 8. These substituents significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these influences is key to interpreting the spectral data.

The structure and numbering convention for the quinoline ring are depicted below. This numbering is essential for the assignment of signals in the NMR spectra.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the additive effects of the substituents on the quinoline core.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one broad signal for the carboxylic acid proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| 1 | ~12.0 - 13.0 | broad singlet | - | COOH | The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.[1] |

| 2 | ~9.0 - 9.2 | doublet | ~2.0 | H-2 | This proton is adjacent to the nitrogen atom and is deshielded. It will show a small coupling to H-4. |

| 3 | ~8.4 - 8.6 | doublet | ~2.0 | H-4 | This proton is deshielded by the nitrogen and the adjacent chloro-substituent. It will show a small coupling to H-2. |

| 4 | ~8.0 - 8.2 | singlet | - | H-7 | This proton is a singlet as the adjacent positions (C-6 and C-8) are substituted. |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~165 - 170 | COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1] |

| 2 | ~150 - 152 | C-2 | This carbon is adjacent to the nitrogen and is deshielded. |

| 3 | ~145 - 148 | C-8a | A quaternary carbon adjacent to the nitrogen. |

| 4 | ~138 - 140 | C-4 | A methine carbon in the pyridine ring. |

| 5 | ~135 - 137 | C-6 | A quaternary carbon bearing a chlorine atom. |

| 6 | ~132 - 134 | C-5 | A quaternary carbon bearing a chlorine atom. |

| 7 | ~130 - 132 | C-3 | A quaternary carbon bearing a chlorine atom. |

| 8 | ~128 - 130 | C-4a | A quaternary carbon at the ring junction. |

| 9 | ~126 - 128 | C-7 | A methine carbon in the benzene ring. |

| 10 | ~124 - 126 | C-8 | A quaternary carbon bearing the carboxylic acid group. |

Table 2: Predicted ¹³C NMR data for this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group and the chlorinated aromatic ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be recorded first.

| Predicted Absorption | Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| 1 | 2500 - 3300 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.[2] |

| 2 | ~1710 | Strong | C=O stretch | The carbonyl of the carboxylic acid gives a strong, sharp absorption. Conjugation with the aromatic ring may lower this frequency slightly.[2] |

| 3 | 1580 - 1620 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| 4 | 1400 - 1500 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| 5 | 1210 - 1320 | Strong | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| 6 | ~850 | Strong | C-H bend | Out-of-plane bending for the isolated aromatic proton (H-7). |

| 7 | 1000 - 1100 | Strong | C-Cl stretch | Carbon-chlorine stretching vibrations. |

Table 3: Predicted major IR absorption bands for this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

Molecular Ion and Isotopic Pattern

The nominal mass of this compound (C₁₀H₄Cl₃NO₂) is 289 g/mol . Due to the presence of three chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of three chlorines will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities of approximately 100:98:32:3.

Predicted Fragmentation Pattern

The fragmentation of the molecule will be influenced by the stability of the quinoline ring and the presence of the carboxylic acid group.

Caption: A primary fragmentation pathway for the deprotonated molecule.

-

Loss of CO₂: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 288 is expected to be the base peak. A characteristic fragmentation of carboxylic acids is the loss of carbon dioxide (44 Da), which would lead to a fragment ion at m/z 244.

-

Loss of HCl: Successive losses of HCl (36 Da) from the fragment ions are also possible under higher collision energies.

-

Loss of CO and Cl: In positive ion mode, fragmentation might involve the loss of a chlorine radical followed by the loss of carbon monoxide.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectra of this compound. The predicted data, summarized in the tables and figures, offer a detailed spectroscopic fingerprint for this compound. Researchers synthesizing or working with this molecule can use this guide as a reference for confirming its identity and purity. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data.

References

-

SpinCore Technologies. NMR Software. Available at: [Link]

-

Mestrelab. Mnova NMRPredict. Available at: [Link]

-

Singh, P. et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. Available at: [Link]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. Available at: [Link]

-

CHEMIX. IR NMR MS Spectroscopy. Available at: [Link]

-

ResearchGate. Electronic Spectrum of Quinoline-2-carboxylic acid. Available at: [Link]

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Arjunan, V., & Mohan, S. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry, 7(10), 50-60.

-

JEOL. Accurate NMR spectrum predictionsoftware "NMRPredict". Available at: [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). Available at: [Link]

- Guan, Y. et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv.

- Lee, J. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293.

-

CFM-ID. Spectra Prediction. Available at: [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Available at: [Link]

-

PubMed. Prediction of MS/MS data. 1. A focus on pharmaceuticals containing carboxylic acids. (2005). Available at: [Link]

-

DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). Available at: [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

ResearchGate. How to predict IR Spectra?. (2023). Available at: [Link]

-

Cheminfo.org. IR spectra prediction. Available at: [Link]

-

LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available at: [Link]

-

Reddit. IR spectrum predictor software. (2023). Available at: [Link]

-

Stanford University. Molecular Structure Prediction Using Infrared Spectra. (2017). Available at: [Link]

Sources

An In-depth Technical Guide to 3,5,6-Trichloroquinoline-8-carboxylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 16, 2026

Abstract

This technical guide provides a comprehensive overview of 3,5,6-Trichloroquinoline-8-carboxylic Acid, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for its synthesis, purification, characterization, and potential applications. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel quinoline-based compounds in drug discovery and other advanced scientific fields. We will delve into logical synthetic strategies, purification protocols, and expected analytical signatures, grounding our discussion in the established chemistry of quinoline carboxylic acids.

Introduction: The Significance of Quinolines in Modern Research

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents. The introduction of a carboxylic acid moiety at the 8-position, combined with a specific pattern of halogenation on the quinoline ring, as seen in this compound, is anticipated to modulate the molecule's physicochemical properties and biological target interactions significantly. Halogen atoms can enhance binding affinity, improve metabolic stability, and influence pharmacokinetic profiles, making this class of compounds particularly attractive for drug development programs.

This guide will provide a detailed exploration of this compound, focusing on its fundamental chemical attributes and the practical methodologies required for its scientific investigation.

Core Molecular Attributes

A solid understanding of the fundamental properties of this compound is the cornerstone of any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Cl₃NO₂ | [1] |

| Molecular Weight | 276.50 g/mol | [1] |

| CAS Number | 1391053-30-7 | [1] |

| Canonical SMILES | C1=C(C(=C2C(=C1)N=CC(=C2)Cl)Cl)C(=O)O | [2] |

| InChIKey | UYQIRJWFRMCAID-UHFFFAOYSA-N | [2] |

Synthesis Strategies: A Logic-Driven Approach

A proposed synthetic workflow is outlined below:

Sources

solubility profile of 3,5,6-Trichloroquinoline-8-carboxylic Acid

An In-depth Technical Guide to the Solubility Profile of 3,5,6-Trichloroquinoline-8-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including anticancer and antimalarial properties.[1] The addition of three chlorine atoms to the quinoline ring significantly increases the molecule's lipophilicity, while the carboxylic acid at the 8-position provides an ionizable handle, creating a molecule with complex physicochemical characteristics.

Understanding the solubility profile of a compound is a cornerstone of early-stage drug development and chemical research. Solubility fundamentally influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[2] A poorly characterized solubility profile can lead to suboptimal formulations, misleading biological data, and costly delays in development.

This technical guide provides a comprehensive framework for characterizing the aqueous and co-solvent . It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Physicochemical Properties & Structural Considerations

The solubility of this compound is dictated by the interplay between its highly hydrophobic core and its single acidic functional group.

-

Hydrophobic Core : The quinoline ring system is aromatic and inherently hydrophobic. The presence of three electron-withdrawing chlorine atoms further amplifies this lipophilicity, suggesting that the intrinsic aqueous solubility of the neutral molecule will be exceedingly low.

-

Acidic Functional Group : The carboxylic acid moiety (-COOH) is a weak acid.[3] Its ionization state is dependent on the pH of the surrounding medium. At a pH below its acid dissociation constant (pKa), the group will be predominantly in its neutral, protonated form (R-COOH), which is less polar. At a pH above its pKa, it will exist as the deprotonated, anionic carboxylate (R-COO⁻), a salt form that is significantly more water-soluble.[4][5][6]

A summary of the compound's basic properties is presented below.

| Property | Value / Description | Source |

| CAS Number | 1391053-30-7 | [7][8] |

| Molecular Formula | C₁₀H₄Cl₃NO₂ | [8] |

| Molecular Weight | 292.51 g/mol | - |

| Appearance | White to Pale Yellow Solid | [7] |

| Qualitative Solubility | Slightly soluble in Acetone and DMSO (with heating and sonication) | [7] |

| Predicted Water Solubility | Very Low (based on structural analysis) | - |

Core Principles Governing Solubility

A thorough solubility assessment requires investigating the key factors that influence the dissolution process. For an ionizable, lipophilic molecule like this compound, the following principles are paramount.

pH-Dependent Solubility & The Henderson-Hasselbalch Relationship

The solubility of a weak acid is not a single value but a profile that changes with pH. The relationship between the protonated (acid) and deprotonated (conjugate base) forms is described by the Henderson-Hasselbalch equation. The total aqueous solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. As the pH increases above the compound's pKa, the concentration of the highly soluble carboxylate ion rises, leading to a dramatic increase in total solubility.[4][9] Characterizing this profile is critical for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.

Thermodynamics of Dissolution & Temperature Effects

Dissolution can be an endothermic (heat-absorbing) or exothermic (heat-releasing) process.[10] For most solid solutes, dissolution is endothermic, meaning solubility increases with temperature.[11][12] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[12] Evaluating solubility at different temperatures is essential for understanding the thermodynamics of the system and for identifying potential issues during storage or manufacturing at non-ambient temperatures.

Co-solvency

For compounds with very low aqueous solubility, the use of co-solvents is a common strategy to increase the amount of dissolved material.[13] Co-solvents are water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol) that reduce the polarity of the aqueous medium. This makes the solvent system more favorable for dissolving a non-polar solute by weakening the hydrogen-bonding network of water and reducing the energy required to create a cavity for the solute molecule.[14] Given the known slight solubility in DMSO, exploring co-solvency is a logical step for this compound.[7]

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure the generation of accurate and reproducible thermodynamic solubility data. The shake-flask method is the gold standard for determining equilibrium solubility.[15]

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the intrinsic solubility (S₀) of the compound in its neutral form.

Rationale: Using a buffered solution at a pH at least 2 units below the predicted pKa of the carboxylic acid ensures that >99% of the compound is in its neutral, least soluble form. The extended equilibration time ensures a true thermodynamic equilibrium is reached between the solid and dissolved states.

Step-by-Step Methodology:

-

Preparation: Prepare a 0.01 M potassium chloride buffer and adjust the pH to 2.0 using 0.1 M HCl. This low pH suppresses the ionization of the carboxylic acid.

-

Addition of Compound: Add an excess amount of solid this compound to several glass vials (n=3) containing a precise volume (e.g., 1 mL) of the pH 2.0 buffer. The presence of visible solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C) for 48-72 hours. A longer duration is chosen to ensure equilibrium is reached for a poorly soluble compound.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm PVDF syringe filter to remove all undissolved particles. Causality Note: The choice of filter material is critical; PVDF is selected for its low protein/compound binding properties to prevent loss of analyte.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the calibrated range of the analytical method. Analyze the sample using the validated HPLC method described in section 4.4.

-

Calculation: Determine the concentration of the dissolved compound in the original supernatant by applying the dilution factor. The average of the triplicate measurements represents the equilibrium solubility at that pH and temperature.

Protocol 2: pH-Solubility Profiling

This protocol maps the compound's solubility across a physiologically and chemically relevant pH range.

Rationale: By measuring solubility at various pH points above and below the pKa, a curve can be generated that reveals the intrinsic solubility (S₀), the pKa, and the solubility of the ionized species. This is critical for predicting in vivo dissolution.[16]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., universal buffers or specific buffers like phosphate, acetate, borate) covering a pH range from 2 to 10 (e.g., at pH 2, 4, 6, 7.4, 8, 10).

-

Execution: Repeat the Shake-Flask protocol (4.1, steps 2-6) for each prepared pH buffer.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. The resulting curve should be flat at low pH (reflecting S₀) and increase sharply as the pH surpasses the pKa.

Protocol 3: Co-solvent Solubility Assessment

This protocol evaluates the impact of common organic co-solvents on solubility.

Rationale: This data is vital for developing formulations for in vitro assays (where DMSO is common) or for potential liquid dosage forms.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of co-solvent mixtures, for example: 10%, 20%, 50%, and 100% DMSO in water (v/v), and similarly for ethanol.

-

Execution: Repeat the Shake-Flask protocol (4.1, steps 2-6) for each co-solvent mixture.

-

Data Analysis: Plot the measured solubility against the percentage of the organic co-solvent.

Analytical Quantification: Reverse-Phase HPLC

Rationale: HPLC is a highly specific and sensitive method for quantifying the concentration of the analyte in the saturated solution. A reverse-phase method is ideal for a hydrophobic molecule like this compound.

Sample HPLC Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. Causality Note: The formic acid is added to ensure the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a suitable wavelength (determined by UV scan, likely ~254 nm or ~320 nm).

-

Standard Curve: Prepare a standard curve from a stock solution of known concentration (e.g., in DMSO) to ensure accurate quantification.

Anticipated Data & Interpretation

The experimental protocols described will yield quantitative data on the solubility of this compound under various conditions. The results are expected to follow predictable patterns based on the physicochemical principles discussed.

Table 1: Anticipated Solubility Profile of this compound at 25°C

| Solvent System | pH | Anticipated Solubility (µg/mL) | Interpretation |

| Aqueous Buffer | 2.0 | < 1 | Represents the intrinsic solubility (S₀) of the neutral molecule. |

| Aqueous Buffer | 4.0 | 1 - 10 | Solubility begins to increase as pH approaches the pKa. |

| Aqueous Buffer | 6.0 | 10 - 100 | Significant increase in solubility as the compound ionizes. |

| Aqueous Buffer | 7.4 | > 200 | High solubility in the ionized form at physiological pH. |

| Aqueous Buffer | 9.0 | > 1000 | Approaching maximum solubility of the salt form. |

| 20% Ethanol / Water | 7.4 | > 300 | Co-solvent enhances the solubility of both neutral and ionized forms. |

| 20% DMSO / Water | 7.4 | > 500 | DMSO is a stronger co-solvent, leading to greater solubility enhancement. |

| 100% DMSO | N/A | > 10,000 | High solubility in pure organic solvent, consistent with qualitative data. |

Conclusion

The solubility of this compound is a complex property governed by its highly lipophilic, trichlorinated quinoline structure and its single, pH-dependent ionizable group. It is anticipated to be a classic example of a poorly soluble weak acid, exhibiting extremely low intrinsic aqueous solubility (<1 µg/mL) but a dramatic, pH-dependent increase in solubility in neutral to basic conditions due to the formation of its carboxylate salt. Furthermore, its solubility can be significantly enhanced through the use of organic co-solvents like ethanol and DMSO.

The robust, step-by-step methodologies and scientific rationale provided in this guide equip researchers to generate a comprehensive and reliable solubility profile. This essential dataset is a critical prerequisite for the successful advancement of this compound in any research or development pipeline, enabling informed decisions in formulation, biological screening, and further chemical investigation.

References

- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.

- Open Access Journals. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis.

- Brainly. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- PubMed. (n.d.). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Scribd. (n.d.). Temperature Effects on Drug Solubility | PDF.

- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.

- Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

- ChemicalBook. (n.d.). This compound | 1391053-30-7.

- ResearchGate. (2016, June). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.

- Journal of Drug Discovery and Therapeutics. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ChemicalBook. (2023, April 23). This compound | 1391053-30-7.

- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline.

- PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. brainly.com [brainly.com]

- 5. reddit.com [reddit.com]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. This compound | 1391053-30-7 [amp.chemicalbook.com]

- 8. This compound | 1391053-30-7 [chemicalbook.com]

- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. rroij.com [rroij.com]

- 12. scribd.com [scribd.com]

- 13. jddt.in [jddt.in]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. dissolutiontech.com [dissolutiontech.com]

In-depth Technical Guide: 3,5,6-Trichloroquinoline-8-carboxylic Acid as a Heterocyclic Building Block

A Note to the Researcher: Initial investigations indicate that while 3,5,6-Trichloroquinoline-8-carboxylic Acid is commercially available as a chemical intermediate, there is a notable absence of dedicated scholarly articles, patents, or detailed experimental guides in the public domain concerning its specific synthesis, reactivity, and application. This guide, therefore, is structured to provide a foundational understanding based on the general principles of quinoline chemistry, drawing parallels from structurally related compounds to infer the potential utility and reactivity of this specific building block. The content herein aims to equip researchers with the fundamental knowledge required to begin an empirical investigation of this molecule.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The incorporation of a carboxylic acid moiety, as seen in quinoline-8-carboxylic acids, introduces a key functional handle for further synthetic elaboration and can also serve as a critical pharmacophoric element, often mimicking a phosphate group or engaging in hydrogen bonding and salt bridge interactions within enzyme active sites or receptor binding pockets.

The subject of this guide, this compound, presents a unique variation on this theme. The presence of three chlorine atoms on the quinoline core is expected to significantly modulate its physicochemical and pharmacological properties. These electron-withdrawing substituents can influence the acidity of the carboxylic acid, the electron density of the aromatic system, and the overall lipophilicity of the molecule, thereby impacting its reactivity, metabolic stability, and potential biological activity. This guide will explore the theoretical and practical considerations for utilizing this halogenated building block in synthetic and medicinal chemistry programs.

Physicochemical Properties and Handling

A summary of the known physical and chemical properties of this compound is presented below. This data is primarily sourced from chemical suppliers and provides a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 1391053-30-7 | N/A |

| Molecular Formula | C₁₀H₄Cl₃NO₂ | N/A |

| Molecular Weight | 276.50 g/mol | N/A |

| Appearance | White to pale yellow solid | N/A |

| Melting Point | 232-234 °C | N/A |

| Solubility | Slightly soluble in Acetone and DMSO (heating may be required) | N/A |

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Synthetic Considerations

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the quinoline ring system, suggesting a substituted aniline and a three-carbon component as potential starting materials.

Caption: Retrosynthetic approach for this compound.

Potential Synthetic Routes

-

Gould-Jacobs Reaction: This well-established method involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis. The challenge in applying this to the target molecule would be the synthesis of the required 2-amino-4,5-dichlorobenzoic acid or a suitable precursor.

-

Combes Quinoline Synthesis: This acid-catalyzed reaction of an aniline with a β-diketone could also be envisioned. Again, the synthesis of a polychlorinated aniline would be a prerequisite.

-

Late-Stage Chlorination: An alternative approach would be the synthesis of quinoline-8-carboxylic acid or a partially chlorinated derivative, followed by electrophilic chlorination. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 3,5,6-trichloro substitution pattern. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride could be explored for this purpose.

Reactivity and Applications as a Building Block

The utility of this compound as a building block stems from the reactivity of its two primary functional groups: the carboxylic acid and the chlorinated quinoline core.

Reactions at the Carboxylic Acid

The carboxylic acid at the 8-position is a versatile handle for derivatization, most commonly through the formation of amide bonds.

4.1.1 Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the coupling of the quinoline core to a wide array of amine-containing fragments. This can be used to build larger molecules, introduce new pharmacophoric elements, or attach linkers for conjugation.

Caption: General workflow for amide coupling reactions.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.